1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is known for its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-fluorobenzyl group.
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 5-chloro-2-fluorobenzyl group. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing large-scale reactors and automated processes.
Chemical Reactions Analysis
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.
Scientific Research Applications
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Chlorobenzyl)piperidin-4-amine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(2-Fluorobenzyl)piperidin-4-amine:
1-(5-Chloro-2-methylbenzyl)piperidin-4-amine: Substitution with a methyl group instead of fluorine, resulting in altered chemical behavior and uses.
Properties
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTZEZIHWUZEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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